molecular formula C16H15ClN4OS B2609148 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097867-73-5

1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2609148
CAS No.: 2097867-73-5
M. Wt: 346.83
InChI Key: NJVCTCPNJHKSFM-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a chlorophenyl group, a pyrazolyl group, and a thiophenyl group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea typically involves the following steps:

    Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the urea derivative.

    Attachment of the Pyrazolyl and Thiophenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea can undergo several types of chemical reactions:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while substitution of the chlorophenyl group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)ethyl]urea: Lacks the thiophenyl group.

    1-(2-chlorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea: Lacks the pyrazolyl group.

    1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(phenyl)ethyl]urea: Contains a phenyl group instead of a thiophenyl group.

Uniqueness

The presence of both the pyrazolyl and thiophenyl groups in 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea makes it unique compared to similar compounds. These groups may confer distinct chemical and biological properties, making this compound particularly interesting for further study.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-13-4-1-2-5-14(13)20-16(22)18-10-15(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,15H,10H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVCTCPNJHKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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